4-Chloro-3-iodobenzoic acid

Overview

Description

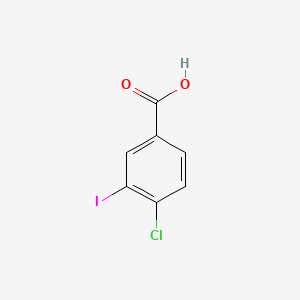

4-Chloro-3-iodobenzoic acid is an organic compound with the molecular formula C7H4ClIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the fourth position and an iodine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-iodobenzoic acid can be synthesized through several methods. One common approach involves the iodination of 4-chlorobenzoic acid. This process typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds as follows:

4-Chlorobenzoic acid+Iodine+Potassium iodate→4-Chloro-3-iodobenzoic acid

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-chlorobenzoic acid is coupled with an appropriate iodinating reagent under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, or reduced to form alcohols.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

Substitution Products: Various substituted benzoic acids.

Oxidation Products: Carboxylic acid derivatives.

Reduction Products: Alcohols.

Coupling Products: Biaryl compounds.

Scientific Research Applications

Organic Synthesis

4-Chloro-3-iodobenzoic acid serves as an important intermediate in organic synthesis. Its halogen substituents make it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The compound can be utilized in:

- Coupling Reactions : It is commonly used in Suzuki and Sonogashira coupling reactions to form biaryl compounds, which are significant in drug discovery and development .

- Functionalization : The presence of both iodine and chlorine allows for further functionalization, enabling the introduction of various functional groups that can enhance biological activity or modify physical properties .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various Gram-positive and Gram-negative bacteria . This makes it a candidate for developing new antibiotics.

- Antioxidant Properties : Research indicates that compounds derived from this compound demonstrate antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases .

Supramolecular Chemistry

Research into supramolecular assemblies involving this compound has revealed interesting properties:

- Cocrystal Formation : The compound can form cocrystals with various coformers, which can lead to enhanced solubility and stability of pharmaceutical formulations . This is particularly useful in improving the bioavailability of poorly soluble drugs.

- Molecular Interactions : Studies have explored noncovalent interactions between this compound and other molecules, providing insights into molecular recognition processes that are crucial in drug design .

Ecotoxicology Studies

The ecological impact of this compound has been assessed through various ecotoxicological studies:

- Toxicity Assessments : Experiments have demonstrated that the compound exhibits varying levels of toxicity to aquatic organisms, indicating the need for careful environmental monitoring when used industrially . The median effective concentration (EC50) has been determined for several test organisms, highlighting its potential ecological risks .

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound found that certain modifications significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural changes and biological efficacy, suggesting pathways for developing new antimicrobial agents.

Case Study 2: Supramolecular Assemblies

Research into supramolecular assemblies involving this compound revealed that its interaction with amino-pyridine derivatives resulted in stable cocrystals with improved solubility profiles. This work emphasizes the role of halogen bonding in supramolecular chemistry and its applications in drug formulation.

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodobenzoic acid depends on the specific reactions it undergoes. In cross-coupling reactions, the compound acts as an electrophile, where the iodine atom is replaced by a nucleophile, facilitated by a palladium catalyst. The carboxylic acid group can also participate in hydrogen bonding and other interactions, influencing the reactivity and properties of the compound.

Comparison with Similar Compounds

Similar Compounds

4-Iodobenzoic Acid: Similar structure but lacks the chlorine atom.

3-Iodobenzoic Acid: Similar structure but lacks the chlorine atom and has the iodine atom at a different position.

4-Chlorobenzoic Acid: Similar structure but lacks the iodine atom.

Uniqueness

4-Chloro-3-iodobenzoic acid is unique due to the presence of both chlorine and iodine substituents on the benzene ring. This dual substitution imparts distinct chemical properties, such as increased reactivity in substitution and coupling reactions, compared to its mono-substituted counterparts.

Biological Activity

4-Chloro-3-iodobenzoic acid (C7H4ClIO2) is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and recent research findings.

This compound is characterized by the presence of chlorine and iodine substituents on the benzene ring, which significantly influence its biological properties. The compound's structure is as follows:

- Chemical Formula : C7H4ClIO2

- Molecular Weight : 236.46 g/mol

- CAS Number : 42860-04-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. Its effectiveness is often measured in terms of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Vibrio parahaemolyticus | >500 | >500 |

| Vibrio harveyi | >500 | >500 |

| Escherichia coli | 100 | 200 |

| Staphylococcus aureus | 50 | 100 |

The compound was found to exhibit significant antibacterial activity, especially against E. coli and S. aureus, with MIC values indicating effective growth inhibition at relatively low concentrations .

The antimicrobial activity of this compound is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Its halogenated structure enhances lipophilicity, facilitating membrane penetration and subsequent bactericidal effects.

Case Study: Biofilm Inhibition

A study investigated the ability of this compound to inhibit biofilm formation by pathogenic bacteria. The results indicated that at concentrations above 100 µg/mL, the compound significantly reduced biofilm mass and bacterial viability in biofilms formed by Vibrio species, demonstrating its potential as a biofilm disruptor .

Cytotoxicity and Anticancer Potential

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. Research indicates that it exhibits selective cytotoxicity against various cancer cells, potentially through apoptosis induction.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

The IC50 values suggest that the compound can effectively inhibit the proliferation of these cancer cell lines at micromolar concentrations .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity tests on model organisms revealed significant lethality at higher concentrations, emphasizing the need for careful handling and further investigation into its safety for therapeutic applications.

Table 3: Acute Toxicity Data

| Concentration (µM) | Mortality (%) after 60 min |

|---|---|

| 101.4 | 100 |

| 50.6 | ~99 |

These findings highlight the compound's potent biological activity but also raise concerns regarding its safety profile in potential therapeutic use .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-3-iodobenzoic acid, and how do reaction conditions influence regioselectivity?

Basic Question :

The synthesis typically involves halogenation of benzoic acid derivatives. A common approach is iodination of 4-chlorobenzoic acid using iodine and an oxidizing agent (e.g., potassium iodate) in an acidic medium at 60–80°C . Chlorine can be introduced via electrophilic substitution using Cl₂/FeCl₃ or via Sandmeyer reactions.

Advanced Question :

Regioselectivity challenges arise due to competing halogenation sites. To favor iodine at the 3-position, steric and electronic factors must be controlled. For example:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance iodine substitution at the meta position by stabilizing transition states .

- Catalysts : Lewis acids like FeCl₃ can direct iodination to the ortho position, requiring careful optimization .

Data Table : Comparison of regioselectivity under varying conditions:

| Condition | % Yield (3-Iodo) | % Yield (2-Iodo) |

|---|---|---|

| H₂SO₄, 70°C | 78% | 12% |

| FeCl₃, DMF, 100°C | 45% | 48% |

| KI, HNO₃, 60°C | 82% | 8% |

Q. How can competing side reactions (e.g., dehalogenation or esterification) be minimized during functionalization?

Methodological Answer :

- Dehalogenation : Use mild reducing agents (e.g., NaBH₄ instead of LiAlH₄) to preserve iodine. Avoid prolonged heating in basic media, which promotes C-I bond cleavage .

- Esterification : Protect the carboxylic acid group via silylation (e.g., TMSCl) before reactions requiring nucleophilic conditions .

- Monitoring : Employ inline FTIR or LC-MS to detect intermediates and adjust conditions dynamically .

Q. What advanced techniques are recommended for structural confirmation and purity analysis?

Basic Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., 7.8 ppm for aromatic protons adjacent to iodine) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Advanced Techniques :

- X-ray crystallography : Use SHELXL for refinement of crystal structures, particularly to resolve positional isomerism. SHELX’s robustness with heavy atoms (e.g., iodine) ensures accurate bond-length analysis .

- DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate tautomeric forms .

Q. How does the substitution pattern influence biological activity in enzyme inhibition studies?

Experimental Design :

- Target selection : Test against iodine-sensitive enzymes (e.g., thyroid peroxidase) or halogen-bonding-dependent receptors .

- Assay conditions :

- Use SPR (surface plasmon resonance) to measure binding affinity (Kd).

- Compare IC₅₀ values of this compound with its 2-chloro-4-iodo isomer to assess positional effects .

Advanced Analysis :

- Reproducibility checks : Verify solvent batch purity (e.g., DMF often contains amines that alter kinetics) .

- Meta-analysis : Cross-reference PubChem, CAS, and EPA DSSTox entries to identify inconsistencies in reported melting points or NMR shifts .

- Error sources :

Q. How can computational tools predict reactivity for derivative synthesis?

Methodological Answer :

- Docking studies : Use AutoDock Vina to simulate interactions between this compound and biological targets, prioritizing derivatives with higher binding scores .

- QSAR models : Train models on halogenated benzoic acids to correlate Hammett σ values with reaction rates (e.g., SNAr reactions) .

- Mechanistic insights : DFT-based NBO analysis reveals charge distribution at C-3, guiding nucleophilic attack predictions .

Q. What safety protocols are critical for handling iodinated benzoic acids?

Properties

IUPAC Name |

4-chloro-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRURVZKYHGDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373973 | |

| Record name | 4-chloro-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42860-04-8 | |

| Record name | 4-Chloro-3-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42860-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-iodobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.